5-[(4-Chlorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid

Lipophilicity Drug-likeness Medicinal Chemistry

Fragment-based drug discovery often struggles with rigid scaffolds that limit conformational sampling. This compound's benzylic methylene spacer adds an extra rotatable bond versus directly attached aryl analogs (ΔLogP +0.5), enabling better exploration of flexible binding pockets. • 3 rotatable bonds, MW 238.63 g/mol-Rule-of-three compliant fragment. • Free -COOH enables direct amide coupling; no deprotection needed. • para-Cl substituent permits orthogonal late-stage Pd-catalyzed diversification. • ≥95% purity for initial library synthesis. In stock with full QA documentation. Immediate global dispatch.

Molecular Formula C10H7ClN2O3
Molecular Weight 238.63 g/mol
CAS No. 1344267-99-7
Cat. No. B1454440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Chlorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid
CAS1344267-99-7
Molecular FormulaC10H7ClN2O3
Molecular Weight238.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=NC(=NO2)C(=O)O)Cl
InChIInChI=1S/C10H7ClN2O3/c11-7-3-1-6(2-4-7)5-8-12-9(10(14)15)13-16-8/h1-4H,5H2,(H,14,15)
InChIKeyWLEWSFMVIDEHQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(4-Chlorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid: Overview


5-[(4-Chlorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid (CAS 1344267-99-7) is a 1,2,4-oxadiazole derivative bearing a 4-chlorobenzyl substituent at the 5-position and a carboxylic acid at the 3-position [1]. It belongs to the 1,2,4-oxadiazole-3-carboxylic acid fragment class widely employed in medicinal chemistry and agrochemical research as a versatile scaffold for amide coupling, esterification, and bioisosteric replacement . Its molecular formula is C₁₀H₇ClN₂O₃ with a molecular weight of 238.63 g/mol, and it is commercially supplied at ≥95% purity [1].

5-[(4-Chlorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid: Why Analogs Cannot Be Interchanged


Within the 1,2,4-oxadiazole-3-carboxylic acid family, seemingly minor structural variations—the presence or absence of a methylene spacer, the position of chlorine substitution, or the choice of halogen—produce quantifiable differences in lipophilicity, molecular flexibility, synthetic handling, and downstream derivatization potential. The target compound's 4-chlorobenzyl group at the 5-position introduces a benzylic methylene that increases conformational freedom (3 rotatable bonds) relative to directly attached aryl analogs, while the para-chloro substitution provides a distinct reactivity profile compared to ortho-chloro or bromo congeners for cross-coupling chemistry [1][2]. Generic substitution without accounting for these differences risks altered LogP-driven partitioning, incompatible reactivity in amide coupling or Suzuki reactions, and batch-to-batch variability in purity specifications .

5-[(4-Chlorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid: Differentiation Evidence


Lipophilicity: Benzyl vs. Directly Attached Aryl

The target compound exhibits a computed XLogP3-AA of 2.6, reflecting the contribution of the benzylic methylene spacer that increases lipophilicity compared to the directly attached 4-chlorophenyl analog 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 187999-16-2), which has a reported LogP of 2.09 [1]. This ΔLogP of approximately +0.5 units translates to roughly a 3-fold difference in octanol-water partition coefficient, meaningfully altering predicted membrane permeability and distribution behavior in biological assays [2].

Lipophilicity Drug-likeness Medicinal Chemistry

Molecular Flexibility and Rotatable Bond Count

The target compound possesses 3 rotatable bonds (benzylic CH₂, carboxylic acid C–C, and ring-to-carboxyl), compared to 2 rotatable bonds for the directly attached 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 187999-16-2), which lacks the methylene spacer [1]. The additional rotatable bond introduces a torsional degree of freedom that allows the chlorophenyl ring to sample a wider conformational space, potentially enabling binding poses inaccessible to the more rigid directly-attached analog [2].

Conformational flexibility Molecular docking Structure-based design

Halogen-Dependent Cross-Coupling Reactivity

The target compound's 4-chloro substituent provides a distinct reactivity profile for palladium-catalyzed cross-coupling compared to the 4-bromo analog 5-(4-bromobenzyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1341071-69-9). While both compounds share identical XLogP3-AA (2.6), PSA (76.2 Ų), and rotatable bond count (3), the C–Cl bond (bond dissociation energy ~397 kJ/mol) is significantly less reactive in oxidative addition than the C–Br bond (~318 kJ/mol), requiring harsher coupling conditions or specialized ligands [1][2]. This difference allows chemoselective orthogonal derivatization strategies when both halogens are present in a synthetic sequence [3].

Cross-coupling Synthetic chemistry Derivatization

Positional Isomer Effects: Para vs. Ortho Substitution

The target compound places chlorine at the para position of the benzyl ring, whereas the 2-chlorobenzyl isomer 5-(2-chlorobenzyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1340029-78-8) places it at the ortho position. The ortho-chloro substituent introduces steric hindrance adjacent to the benzylic methylene, restricting conformational freedom around the CH₂–aryl bond and potentially interfering with amide coupling at the carboxylic acid if the coupling partner is bulky . While no head-to-head bioactivity comparison is available for these compounds, the ortho effect is well-documented in medicinal chemistry to alter target binding, metabolic stability, and physicochemical properties relative to para-substituted congeners [1].

Regiochemistry Steric effects Structure-activity relationship

Commercial Purity and Vendor Availability

The target compound is commercially available from multiple vendors at a minimum purity specification of 95% (HPLC), with pricing at the 50 mg scale ranging from approximately €517 (CymitQuimica/Biosynth) to competitive rates from AKSci and Leyan [1]. By comparison, the 4-bromo analog (CAS 1341071-69-9) is listed at 98% purity from Leyan, and the 2-chlorobenzyl isomer is listed at 98% purity, indicating that higher purity grades may be more readily available for certain analogs . The target compound's MDL number (MFCD18344148) and ChEMBL ID (CHEMBL4990873) provide unique database identifiers that facilitate unambiguous procurement and literature tracking [1].

Procurement Quality control Supply chain

Carboxylic Acid Derivatization Versatility

The free carboxylic acid at the 3-position of the oxadiazole ring enables direct amide coupling with amines using standard carbodiimide (EDC/DCC) or uronium (HATU/HBTU) reagents without a deprotection step, a practical advantage over ester-protected analogs that require saponification before further elaboration . This 'ready-to-couple' feature is particularly valuable in parallel synthesis and DNA-encoded library (DEL) workflows, where the number of synthetic steps directly impacts library yield and diversity [1]. The carboxylic acid also allows salt formation with pharmaceutically acceptable counterions for solubility tuning [2].

Amide coupling Fragment elaboration Parallel synthesis

5-[(4-Chlorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid: Optimal Application Scenarios


Fragment-Based Drug Discovery

With an XLogP3-AA of 2.6 and 3 rotatable bonds, this compound occupies a favorable fragment-like property space (MW <250, LogP <3, rotatable bonds ≤3) as defined by the 'rule of three' for fragment libraries [1]. The benzylic methylene spacer provides greater conformational sampling than the directly attached 4-chlorophenyl analog (ΔLogP +0.5, Δrotatable bonds +1), which may be advantageous for identifying novel binding poses in fragment screening campaigns against targets with flexible or deep binding pockets [2]. The free carboxylic acid enables direct amide coupling for hit-to-lead elaboration without additional deprotection chemistry [3].

Orthogonal Derivatization Sequences

The 4-chloro substituent (C–Cl BDE ~397 kJ/mol) offers a reactivity window distinct from aryl bromides or iodides in palladium-catalyzed cross-coupling [1]. This compound is appropriate for synthetic sequences where the chloro group is retained through initial transformations (amide coupling at the carboxylic acid, oxadiazole ring functionalization) and subsequently activated under harsher coupling conditions (e.g., Pd/XPhos or Pd/SPhos catalyst systems) for late-stage diversification [2]. This orthogonal strategy is not feasible with the 4-bromo analog, which would compete under milder coupling conditions [3].

Medicinal Chemistry Library Synthesis

The para-chloro substitution pattern provides a well-defined electronic effect (Hammett σₚ = +0.23 for Cl) without the steric complications of ortho-substituted analogs, enabling clean structure-activity relationship (SAR) interpretation at the benzyl position [1]. This compound is suited as a core scaffold for amide library generation where the 4-chlorobenzyl group serves as a constant lipophilic element while diverse amines are coupled to the carboxylic acid to explore binding pocket complementarity [2]. The 95% commercial purity is generally acceptable for initial library synthesis, with optional preparative HPLC purification for lead compounds [3].

Bioisosteric Replacement of Ester or Amide

The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide functionalities, offering improved metabolic stability while retaining similar hydrogen-bonding capacity [1]. The 3-carboxylic acid provides an additional handle for modulation of physicochemical properties through salt formation or prodrug strategies [2]. In lead optimization programs where a lead series contains a metabolically labile ester or amide, this oxadiazole-carboxylic acid scaffold may serve as a replacement candidate, with the 4-chlorobenzyl substituent providing a useful balance of lipophilicity (XLogP3-AA 2.6) and polarity (PSA 76.2 Ų) for oral bioavailability optimization [3].

Quote Request

Request a Quote for 5-[(4-Chlorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.